(2S)-2-[(4-hydrazinylphenyl)formamido]-N-methylpropanamide hydrochloride
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Overview
Description
(2S)-2-[(4-hydrazinylphenyl)formamido]-N-methylpropanamide hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a hydrazinyl group attached to a phenyl ring, a formamido group, and a methylpropanamide moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4-hydrazinylphenyl)formamido]-N-methylpropanamide hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazinylphenyl intermediate: This step involves the reaction of a phenyl derivative with hydrazine under controlled conditions to introduce the hydrazinyl group.
Coupling with formamido group: The hydrazinylphenyl intermediate is then reacted with a formamide derivative to form the formamido group.
Introduction of the methylpropanamide moiety: The final step involves the coupling of the formamido intermediate with a methylpropanamide derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(4-hydrazinylphenyl)formamido]-N-methylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
(2S)-2-[(4-hydrazinylphenyl)formamido]-N-methylpropanamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-[(4-hydrazinylphenyl)formamido]-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The formamido and methylpropanamide moieties may also contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(4-aminophenyl)formamido]-N-methylpropanamide hydrochloride: Similar structure but with an amino group instead of a hydrazinyl group.
(2S)-2-[(4-nitrophenyl)formamido]-N-methylpropanamide hydrochloride: Contains a nitro group instead of a hydrazinyl group.
(2S)-2-[(4-methylphenyl)formamido]-N-methylpropanamide hydrochloride: Contains a methyl group instead of a hydrazinyl group.
Uniqueness
The presence of the hydrazinyl group in (2S)-2-[(4-hydrazinylphenyl)formamido]-N-methylpropanamide hydrochloride imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specific research applications where the hydrazinyl functionality is crucial.
Properties
CAS No. |
2418593-99-2 |
---|---|
Molecular Formula |
C11H17ClN4O2 |
Molecular Weight |
272.7 |
Purity |
95 |
Origin of Product |
United States |
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